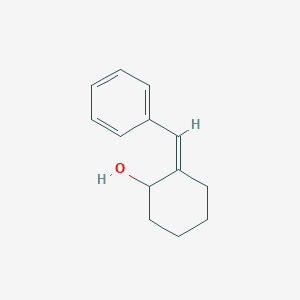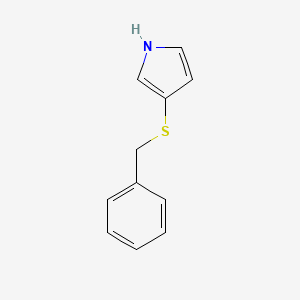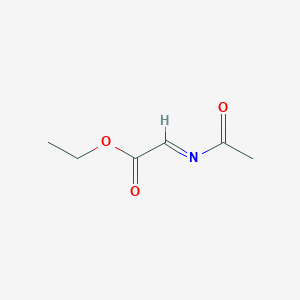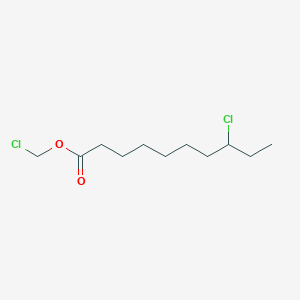
Chloromethyl 8-chlorodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 8-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 8-chlorodecanoate can be synthesized through a chloromethylation reaction. One common method involves the reaction of 8-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction typically occurs under mild conditions, with the temperature maintained at around 5-10°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For instance, the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide (ZnI2) as a catalyst has been reported to yield chloromethyl derivatives in good to excellent yields . This method is advantageous due to its simplicity and effectiveness under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 8-chlorodecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). These reactions typically occur under mild conditions with the use of a suitable solvent such as dichloromethane (CH2Cl2).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted esters or amides.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary alcohols.
Applications De Recherche Scientifique
Chloromethyl 8-chlorodecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through chloromethylation reactions.
Industry: The compound is used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of chloromethyl 8-chlorodecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including aromatic rings and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl 7-chlorodecanoate
- Chloromethyl 8-chlorododecanoate
- Chloromethyl 4-chlorodecanoate
Uniqueness
Chloromethyl 8-chlorodecanoate is unique due to its specific structure, which includes a chloromethyl group at the 8th position of the decanoate chain. This structural feature imparts distinct reactivity and properties compared to other chloromethylated compounds. For example, the position of the chloromethyl group can influence the compound’s reactivity and the types of reactions it undergoes .
Propriétés
Numéro CAS |
80418-85-5 |
|---|---|
Formule moléculaire |
C11H20Cl2O2 |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
chloromethyl 8-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-10(13)7-5-3-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |
Clé InChI |
ZMBCSGUZVMJJFT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCCCC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


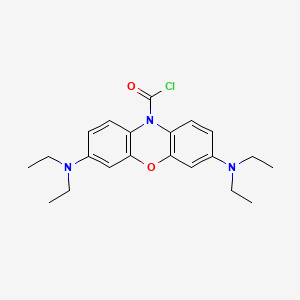
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
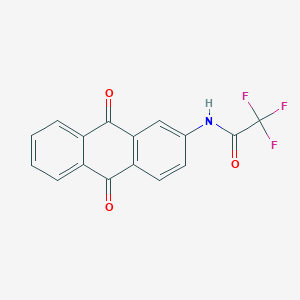
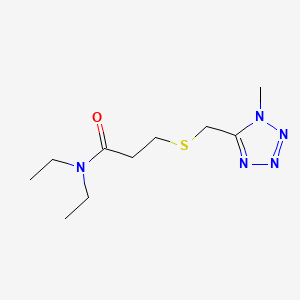
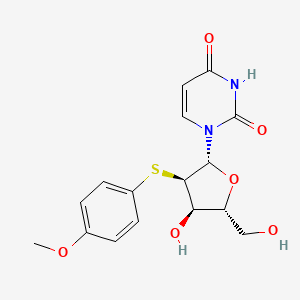
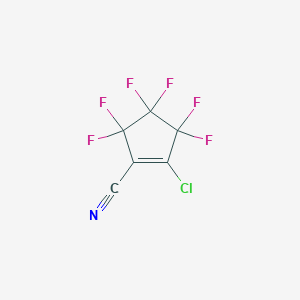
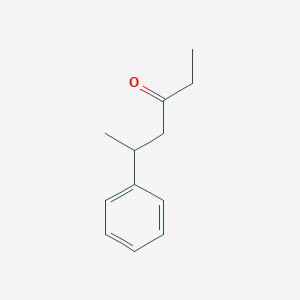
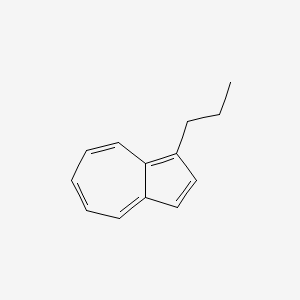
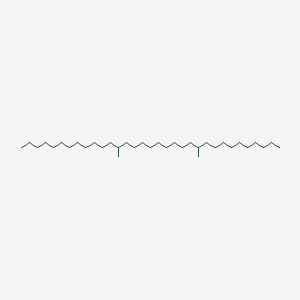
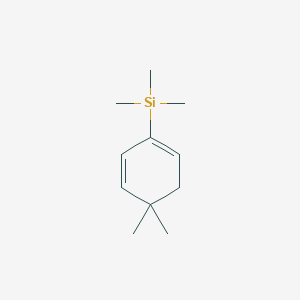
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
